N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, a common structural motif in many biologically active molecules. Its unique configuration, including a bromine atom and a dimethylsulfamoyl group, may offer distinct chemical properties and reactivity profiles.
Preparation Methods
The synthesis of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be approached through several synthetic routes. A common method involves the reaction of a 6-bromo-3-ethylbenzothiazole precursor with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions. Key steps include:
Starting Material Preparation: : Synthesize 6-bromo-3-ethylbenzothiazole from commercially available benzothiazole through bromination and alkylation.
Condensation Reaction: : React 6-bromo-3-ethylbenzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.
Purification: : Isolate the product using recrystallization or column chromatography.
Industrial production of this compound might scale up these reactions using flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is likely to undergo several types of reactions:
Oxidation: : The bromine and benzothiazole moieties may participate in oxidation reactions, possibly forming sulfoxides or sulfones.
Reduction: : The compound could be reduced at the benzamide or sulfonamide positions, altering its electronic properties.
Substitution: : The bromine atom is a good leaving group, making nucleophilic substitutions (such as Suzuki or Heck coupling) feasible.
Common reagents and conditions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Palladium catalysts for substitution reactions.
Major products could include various substituted benzothiazoles or altered amide derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of other biologically active molecules.
Biology: : Investigating its potential as an antimicrobial or anticancer agent.
Medicine: : Evaluating its pharmacological properties and possible therapeutic uses.
Industry: : Exploring its use in materials science for developing new polymers or coatings.
Mechanism of Action
While specific mechanisms of action may vary, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide likely interacts with molecular targets through its benzothiazole core and bromine substitution. These groups can modulate enzyme activity or receptor binding, influencing biological pathways. Detailed studies are needed to elucidate its exact targets and pathways.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide stands out due to its unique functional groups. Similar compounds might include:
6-bromo-3-ethylbenzothiazole
4-(dimethylsulfamoyl)benzoic acid
Benzothiazole derivatives with various halogen or alkyl substitutions.
Its distinct combination of bromine and dimethylsulfamoyl groups could confer unique chemical reactivity and biological activity compared to these analogues.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNLOJEJOWREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366718 |
Source
|
Record name | F0566-0262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-13-2 |
Source
|
Record name | F0566-0262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.